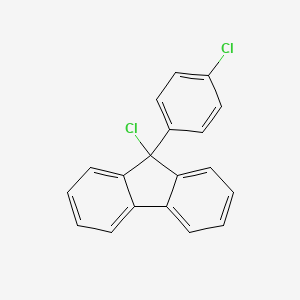
9-Chloro-9-(4-chlorophenyl)-9H-fluorene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-Chloro-9-(4-chlorophenyl)-9H-fluorene: is an organic compound that belongs to the class of fluorene derivatives It is characterized by the presence of two chlorine atoms, one attached to the fluorene core and the other to the phenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 9-Chloro-9-(4-chlorophenyl)-9H-fluorene typically involves the chlorination of 9-phenylfluorene. The reaction is carried out using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction conditions include maintaining a controlled temperature and ensuring an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient chlorination. The use of advanced purification techniques such as recrystallization and chromatography is essential to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: 9-Chloro-9-(4-chlorophenyl)-9H-fluorene can undergo oxidation reactions to form corresponding fluorenone derivatives.
Reduction: Reduction of this compound can lead to the formation of 9-chloro-9-(4-chlorophenyl)fluorene derivatives with reduced aromaticity.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the chlorine atoms can be replaced by other substituents such as nitro or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like nitric acid for nitration or alkyl halides for alkylation are employed.
Major Products Formed:
Oxidation: Fluorenone derivatives.
Reduction: Reduced fluorene derivatives.
Substitution: Various substituted fluorenes depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Chemistry: In organic chemistry, 9-Chloro-9-(4-chlorophenyl)-9H-fluorene is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology: While not extensively studied in biological systems, derivatives of this compound may have potential as bioactive molecules, particularly in the development of new pharmaceuticals.
Medicine: Research into the medicinal applications of this compound is ongoing. Its derivatives could serve as lead compounds for the development of drugs targeting specific diseases.
Industry: In the industrial sector, this compound is used in the production of advanced materials, including organic semiconductors and light-emitting diodes (LEDs). Its properties make it suitable for applications in electronic devices.
Wirkmechanismus
The mechanism of action of 9-Chloro-9-(4-chlorophenyl)-9H-fluorene involves its interaction with molecular targets such as enzymes or receptors. The chlorine atoms in the compound can form halogen bonds with target molecules, influencing their activity. The pathways involved may include inhibition or activation of specific biochemical processes, depending on the context of its use.
Vergleich Mit ähnlichen Verbindungen
9-Phenylfluorene: Lacks the chlorine substituents, making it less reactive in certain chemical reactions.
9-Bromo-9-(4-bromophenyl)-9H-fluorene: Similar structure but with bromine atoms instead of chlorine, leading to different reactivity and applications.
9-Fluorenone: An oxidized derivative of fluorene, used in different contexts compared to 9-Chloro-9-(4-chlorophenyl)-9H-fluorene.
Uniqueness: The presence of chlorine atoms in this compound imparts unique chemical properties, such as increased reactivity in substitution reactions and potential for halogen bonding. These characteristics make it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
60252-98-4 |
|---|---|
Molekularformel |
C19H12Cl2 |
Molekulargewicht |
311.2 g/mol |
IUPAC-Name |
9-chloro-9-(4-chlorophenyl)fluorene |
InChI |
InChI=1S/C19H12Cl2/c20-14-11-9-13(10-12-14)19(21)17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-12H |
InChI-Schlüssel |
SERSCISHRDGTKM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3C2(C4=CC=C(C=C4)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



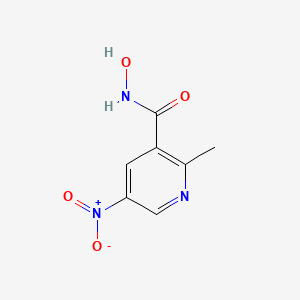
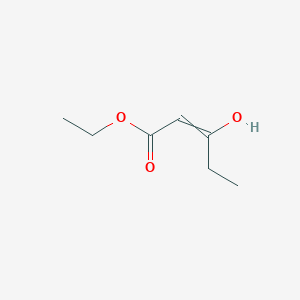
![Ethyl 4-[(E)-{4-[bis(2-hydroxyethyl)amino]phenyl}diazenyl]benzoate](/img/structure/B14612855.png)
![1-(1,4,5,6-Tetrachloro-7,7-dimethoxy-2-bicyclo[2.2.1]hept-5-enyl)ethanone](/img/structure/B14612865.png)
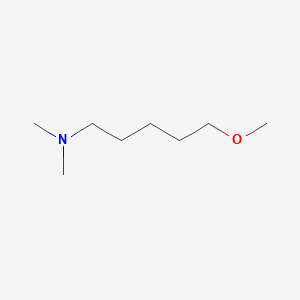
![2-Chloro-1-[1-(methylamino)cyclohexyl]ethanone;hydrochloride](/img/structure/B14612884.png)
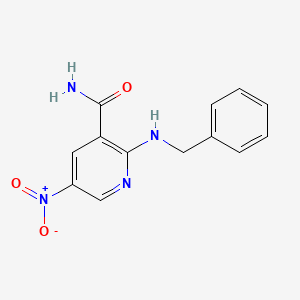

![1-[4-(2-Chloro-9H-thioxanthen-9-ylidene)piperidin-1-yl]ethan-1-one](/img/structure/B14612893.png)
![2-[5-(Methylamino)-1H-tetrazol-1-yl]benzoic acid](/img/structure/B14612897.png)
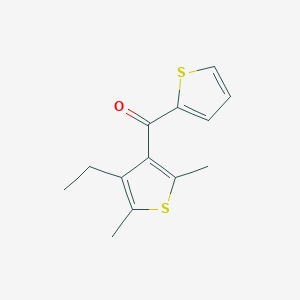
![4-{2-[(4-Hydroxybenzoyl)oxy]ethoxy}-4-oxobutanoate](/img/structure/B14612904.png)
![3-Nitro-4-[3-(4-nitrophenoxy)propoxy]phenol](/img/structure/B14612909.png)
